molecular formula C13H16O3 B13069400 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid

2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid

Cat. No.: B13069400
M. Wt: 220.26 g/mol
InChI Key: HUKDZFAFUYSOSN-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C13H16O3 and a molar mass of 220.26434 g/mol . This compound features a cyclobutyl ring substituted with a methoxyphenyl group and an acetic acid moiety. It is of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the cyclization of a suitable phenyl-substituted precursor under acidic or basic conditions to form the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)cyclobutyl]acetic acid

InChI

InChI=1S/C13H16O3/c1-16-12-4-2-10(3-5-12)11-6-9(7-11)8-13(14)15/h2-5,9,11H,6-8H2,1H3,(H,14,15)

InChI Key

HUKDZFAFUYSOSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C2)CC(=O)O

Origin of Product

United States

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